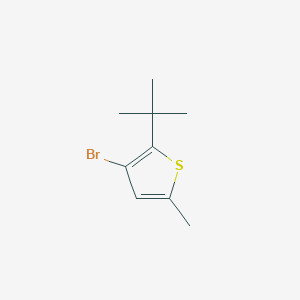

3-Bromo-2-(tert-butyl)-5-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-tert-butyl-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrS/c1-6-5-7(10)8(11-6)9(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKJFMNZDKARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-(tert-butyl)-5-methylthiophene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(tert-butyl)-5-methylthiophene, a substituted thiophene with significant potential as a versatile building block in medicinal chemistry and materials science. We delve into its chemical structure, physicochemical properties, and predicted spectral data. A detailed, field-proven synthetic protocol for its preparation via regioselective bromination is presented, with a focus on the mechanistic rationale behind the experimental choices. Furthermore, this guide explores the compound's synthetic utility through two cornerstone reactions: lithium-halogen exchange and Suzuki-Miyaura cross-coupling, providing step-by-step methodologies for these transformations. The potential applications of this molecule in the development of novel therapeutics are discussed, contextualized by the established importance of the thiophene scaffold in FDA-approved drugs. Finally, essential safety and handling information, based on analogous compounds, is provided to ensure its safe utilization in a research setting.

Chemical Structure and Physicochemical Properties

This compound is a trisubstituted thiophene ring. The structure is characterized by a bulky tert-butyl group at the C2 position, a bromine atom at C3, and a methyl group at C5. The steric hindrance imposed by the tert-butyl group ortho to the bromine atom significantly influences the molecule's reactivity and conformational preferences.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-2-tert-butyl-5-methylthiophene | [1] |

| CAS Number | 36880-45-2 | [1] |

| Molecular Formula | C₉H₁₃BrS | [1] |

| Molecular Weight | 233.17 g/mol | [1] |

| Monoisotopic Mass | 231.99213 Da | [1] |

| XLogP3 | 4.4 | [1] |

| Physical Form | Predicted to be a liquid or low-melting solid | N/A |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures, such as 3-bromo-2-methylthiophene.[2]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~6.8 | Singlet | 1H | Thiophene C4-H |

| ~2.4 | Singlet | 3H | C5-CH₃ | |

| ~1.4 | Singlet | 9H | C2-C(CH₃)₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbon | ~145 | C2 | ||

| ~140 | C5 | |||

| ~125 | C4 | |||

| ~110 | C3 | |||

| ~35 | C(CH₃)₃ | |||

| ~31 | C(C H₃)₃ | |||

| ~15 | C5-CH₃ |

Rationale for Predictions: The lone thiophene proton at the C4 position is expected to appear as a singlet around 6.8 ppm. The methyl protons are predicted in the typical aromatic methyl region (~2.4 ppm), and the tert-butyl protons will give a strong singlet signal further upfield (~1.4 ppm). In the ¹³C NMR, the carbons attached to the heteroatom (C2, C5) will be downfield, with the carbon bearing the bromine (C3) appearing more upfield due to the heavy atom effect.

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound involves the regioselective electrophilic bromination of the precursor, 2-(tert-butyl)-5-methylthiophene. The directing effects of the alkyl substituents on the thiophene ring are key to the success of this strategy.

Caption: Proposed synthetic workflow for the target compound.

Expert Commentary on Synthetic Strategy

The choice of N-bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike elemental bromine (Br₂), which can be harsh and lead to over-bromination or side reactions, NBS provides a mild and controlled source of an electrophilic bromine equivalent.[3][4] The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride (CCl₄) in the dark to prevent radical side reactions. The regioselectivity is dictated by the electronic and steric properties of the substituents. The C2 and C5 positions of thiophene are the most activated towards electrophilic substitution. Since both are occupied, the electrophile will target the next most activated positions, C3 and C4. The bulky tert-butyl group at C2 sterically hinders attack at the adjacent C3 position to some extent, but the electronic activating effect of both alkyl groups directs the incoming electrophile to one of the vacant beta-positions (C3 or C4). The combined activating effect typically favors substitution at the C3 position, ortho to the strongly activating tert-butyl group.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

2-(tert-butyl)-5-methylthiophene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-(tert-butyl)-5-methylthiophene (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.5 M. Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Key Reactions and Synthetic Utility

The bromine atom at the C3 position serves as a versatile synthetic handle, enabling the transformation of this compound into a wide range of more complex molecules. Two of the most powerful transformations are lithium-halogen exchange and palladium-catalyzed cross-coupling.

Lithium-Halogen Exchange

This reaction is a cornerstone of organometallic chemistry, allowing for the conversion of the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. This in situ-generated organolithium species can then react with a vast array of electrophiles.

Caption: General workflow for lithium-halogen exchange.

Expert Commentary on Reagent Choice: While n-butyllithium (n-BuLi) is commonly used, tert-butyllithium (t-BuLi) is often a superior reagent for lithium-halogen exchange on aromatic systems.[5] Its higher reactivity can lead to faster and more complete exchange at low temperatures, minimizing side reactions. However, t-BuLi is also more sterically hindered and significantly more pyrophoric, requiring more stringent handling procedures.[6] The choice depends on the specific electrophile and the scale of the reaction.

Detailed Experimental Protocol: Lithiation and Quench with an Electrophile

Objective: To generate 3-lithio-2-(tert-butyl)-5-methylthiophene and trap it with a generic electrophile.

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile (e.g., dry ice for CO₂, benzaldehyde) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the starting bromothiophene to a flask containing anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10-15 minutes, keeping the internal temperature below -70 °C.

-

Exchange: Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.[4]

-

Electrophilic Quench: Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.

-

Warming: After the addition, stir the mixture at -78 °C for another hour before allowing it to slowly warm to room temperature over 2-3 hours.

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over MgSO₄, and purify by standard methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is exceptionally robust, with a high tolerance for various functional groups, making it a staple in drug discovery and materials synthesis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane and water, 4:1).

-

Degassing: Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography to obtain the desired biaryl product.

Applications in Drug Discovery and Materials Science

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. Its bioisosteric relationship with the phenyl ring, combined with its unique electronic properties and ability to engage in hydrogen bonding via the sulfur atom, makes it a highly valuable core structure.

This compound is an ideal starting point for generating libraries of novel compounds for drug discovery programs.

-

Kinase Inhibitors: By using Suzuki coupling to introduce various aromatic and heteroaromatic moieties at the C3 position, this building block can be used to synthesize scaffolds that target the ATP-binding site of various kinases, a critical target class in oncology.

-

GPCR Modulators: The thiophene core can be elaborated via lithiation-alkylation or cross-coupling to create novel ligands for G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.

-

Organic Electronics: Polythiophenes are a major class of conductive polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Functionalized monomers like this one could be used to synthesize polymers with tailored solubility and electronic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related bromothiophenes, the compound should be handled with care, assuming it possesses similar hazards.

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Brominated organic compounds can be irritants and may be absorbed through the skin. |

| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of potentially toxic vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. | To prevent degradation and ensure stability. Many organic halides are light-sensitive. |

| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations. | To ensure proper containment and environmental protection. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | Standard first aid procedures for hazardous chemical exposure.[1] |

Disclaimer: This information is based on analogous compounds and is intended for guidance only. Always consult a compound-specific Safety Data Sheet when available and perform a thorough risk assessment before handling any chemical.

Conclusion

This compound represents a highly valuable and versatile chemical intermediate. Its well-defined structure, coupled with the synthetic accessibility of its reactive bromide handle through robust and scalable reactions like lithium-halogen exchange and Suzuki-Miyaura coupling, positions it as a key building block for advanced applications. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the synthesis of novel, high-value molecular architectures. The protocols and insights provided in this guide aim to empower scientists to effectively and safely leverage the full synthetic potential of this promising thiophene derivative.

References

-

Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (URL: [Link])

-

Supporting Information Table of Contents - The Royal Society of Chemistry. (URL: [Link])

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. (URL: [Link])

- 2-Methyl-5-t-butyl thiophenol, its preparation and use.

-

4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). FULIR. (URL: [Link])

-

Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. (URL: [Link])

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. (URL: [Link])

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (URL: [Link])

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of Thienothiophenes. Encyclopedia.pub. (URL: [Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (URL: [Link])

-

Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. (URL: [Link])

Sources

- 1. This compound | C9H13BrS | CID 12278341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fulir.irb.hr [fulir.irb.hr]

Navigating the Thiophene Landscape: A Technical Guide to 3-Bromo-2-tert-butyl-5-methylthiophene and its Isomers for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene derivatives represent a cornerstone in medicinal chemistry, with their versatile scaffold enabling the development of a wide array of therapeutic agents.[1][2] This guide provides an in-depth technical exploration of 3-Bromo-2-tert-butyl-5-methylthiophene and its positional isomer, 3-Bromo-5-tert-butyl-2-methylthiophene. We will delve into their chemical properties, synthesis strategies, and potential applications in drug discovery, offering a comprehensive resource for researchers leveraging these critical building blocks. The strategic introduction of a bromine atom and a bulky tert-butyl group onto the thiophene ring offers unique opportunities for subsequent chemical modifications and modulation of biological activity.

Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry

The thiophene ring is a privileged pharmacophore, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for designing molecules with specific biological targets. The introduction of substituents, such as halogens and bulky alkyl groups, further enhances the chemical diversity and therapeutic potential of thiophene-based compounds.[3]

Halogenated thiophenes, in particular, serve as versatile intermediates in organic synthesis, enabling a variety of cross-coupling reactions to introduce further molecular complexity.[4] The tert-butyl group, with its significant steric hindrance, can influence the conformation of the molecule, impact its metabolic stability, and provide a lipophilic character that can be crucial for membrane permeability. This guide will focus on the specific isomers of bromo-tert-butyl-methylthiophene, providing a detailed understanding of their synthesis and potential utility.

Isomer Identification and Physicochemical Properties

Two key isomers are the focus of this guide: 3-Bromo-2-tert-butyl-5-methylthiophene and 3-Bromo-5-tert-butyl-2-methylthiophene. Their distinct substitution patterns lead to different chemical and physical properties, which are crucial for their application in synthesis and drug design.

| Property | 3-Bromo-2-tert-butyl-5-methylthiophene | 3-Bromo-5-tert-butyl-2-methylthiophene |

| CAS Number | 36880-45-2[5] | 83174-17-8[6] |

| Molecular Formula | C9H13BrS[5] | C9H13BrS |

| Molecular Weight | 233.17 g/mol [5] | 233.17 g/mol |

| IUPAC Name | 3-bromo-2-tert-butyl-5-methylthiophene[5] | 3-bromo-5-tert-butyl-2-methylthiophene[6] |

| SMILES | CC1=CC(=C(S1)C(C)(C)C)Br[5] | CC1=C(C(=C(S1)C)Br)C(C)(C)C |

Synthesis Strategies: A Proposed Methodological Approach

Conceptual Synthesis Workflow

The synthesis of 3-Bromo-2-tert-butyl-5-methylthiophene can be envisioned through a multi-step process starting from a commercially available thiophene derivative.

Caption: Proposed synthesis of 3-Bromo-2-tert-butyl-5-methylthiophene.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

2-tert-Butyl-5-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-tert-butyl-5-methylthiophene (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3-Bromo-2-tert-butyl-5-methylthiophene isomer.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene, reducing the risk of over-bromination.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the electrophilic aromatic substitution reaction.

-

Low Temperature: Conducting the reaction at low temperatures helps to control the regioselectivity of the bromination and minimize side reactions.

-

Aqueous Workup: The washing steps are crucial to remove DMF, unreacted reagents, and byproducts, leading to a cleaner crude product for purification.

The Role in Drug Development: A Forward-Looking Perspective

Brominated thiophenes are pivotal intermediates in the synthesis of more complex molecules with potential therapeutic applications.[7] The bromine atom serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[8]

Caption: Role of brominated thiophenes in the drug discovery pipeline.

The presence of the tert-butyl and methyl groups on the thiophene ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. These groups can modulate lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of these substituents, as seen in the different isomers, allows for fine-tuning of these properties to optimize for a desired therapeutic effect. Thiophene derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Conclusion

3-Bromo-2-tert-butyl-5-methylthiophene and its isomers are valuable building blocks for the synthesis of novel, biologically active compounds. Understanding their chemical properties and having access to robust synthetic protocols are essential for their effective utilization in drug discovery and development. This guide provides a foundational understanding and a practical framework for researchers working with these important chemical entities, paving the way for the creation of next-generation therapeutics.

References

- Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes.

-

3-Bromo-2-(tert-butyl)-5-methylthiophene - PubChem. Available at: [Link]

-

Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene - SciSpace. Available at: [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene - ChemRxiv. Available at: [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

tert-butyl bromoacetate - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) A Safe Simple Halogenation Experiment - ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

-

"Development and novel applications of halogenating agents." by Sagar Ravso Mudshinge - ThinkIR - University of Louisville. Available at: [Link]

-

Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF - ResearchGate. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

- WO2000037432A1 - Method of producing aromatic halogen methyl compounds - Google Patents.

-

Thiophenes - Heterocyclic Organic Compounds - Labinsights. Available at: [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C9H13BrS | CID 12278341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 83174-17-8|3-Bromo-5-(tert-butyl)-2-methylthiophene|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

physical properties of sterically hindered bromothiophenes

An In-depth Technical Guide to the Physical Properties of Sterically Hindered Bromothiophenes

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the , a class of compounds of significant interest in materials science and pharmaceutical development. We will delve into the profound impact of steric hindrance on the melting points, boiling points, solubility, and solid-state packing of these molecules. Furthermore, this guide will furnish detailed experimental protocols for their characterization using X-ray crystallography and NMR spectroscopy. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and utilize these versatile chemical entities.

Introduction: The Significance of Steric Hindrance in Bromothiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone building block in a myriad of functional organic materials and pharmacologically active compounds. The regioselective introduction of bromine atoms onto the thiophene ring provides a versatile handle for further chemical transformations, most notably through cross-coupling reactions. However, the incorporation of bulky substituents adjacent to these bromine atoms—a strategy often employed to tune electronic properties, enhance stability, or control molecular assembly—imparts significant steric hindrance. This steric congestion dramatically influences the molecule's physical properties, which in turn dictates its processability, solid-state morphology, and ultimately, its performance in various applications. A thorough understanding of these structure-property relationships is therefore paramount for the effective design and implementation of sterically hindered bromothiophenes.

The Influence of Steric Bulk on Core Physical Characteristics

The introduction of sterically demanding groups, such as tert-butyl or trialkylsilyl moieties, in proximity to the bromine atoms on a thiophene ring fundamentally alters the intermolecular forces governing the material's bulk properties.

Melting and Boiling Points: A Tale of Intermolecular Disruption

In general, increasing molecular weight correlates with higher melting and boiling points due to stronger van der Waals forces. However, with sterically hindered molecules, this trend can be less predictable. The bulky substituents can disrupt efficient crystal lattice packing, leading to a decrease in the melting point compared to less hindered isomers. Conversely, the increased molecular weight and surface area can lead to an overall increase in boiling point, although the effect may be mitigated by the molecule's shape.

Table 1: Comparison of Melting and Boiling Points for Selected Bromothiophenes

| Compound | Structure | Steric Hindrance | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromothiophene | C₄H₃BrS | Low | -10 | 149-151 |

| 2,5-Dibromothiophene | C₄H₂Br₂S | Low | -7 | 210 |

| 3-Bromo-2,5-di-tert-butylthiophene | C₁₂H₁₉BrS | High | N/A | 115-120 (at 5 mmHg) |

| 3,4-Dibromo-2,5-bis(triisopropylsilyl)thiophene | C₂₂H₄₂Br₂SSi₂ | Very High | 118-120 | N/A |

Data compiled from various chemical supplier catalogs and literature sources.

Solubility Profile: The Interplay of Polarity and Molecular Shape

The solubility of sterically hindered bromothiophenes is a critical parameter for their use in solution-processable applications, such as organic electronics, and for their formulation in drug delivery systems. The presence of large, nonpolar alkyl or silyl groups generally enhances solubility in nonpolar organic solvents like hexanes, toluene, and chloroform. This is a direct consequence of the "like dissolves like" principle, where the nonpolar substituents favorably interact with the nonpolar solvent molecules.

Table 2: Solubility of 3,4-Dibromo-2,5-bis(triisopropylsilyl)thiophene in Common Organic Solvents at Room Temperature

| Solvent | Polarity Index | Solubility |

| Hexane | 0.1 | High |

| Toluene | 2.4 | High |

| Dichloromethane | 3.1 | Moderate |

| Tetrahydrofuran | 4.0 | Moderate |

| Acetone | 5.1 | Low |

| Methanol | 5.1 | Insoluble |

The bulky groups can also shield the polar C-Br and C-S bonds, reducing the molecule's overall effective polarity and diminishing its solubility in more polar solvents.

Advanced Characterization Techniques for Sterically Hindered Bromothiophenes

A detailed understanding of the physical properties of these molecules necessitates the use of sophisticated analytical techniques.

Unveiling the Solid State: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice. This information is invaluable for understanding how steric hindrance dictates solid-state packing and for correlating molecular structure with bulk properties.

-

Crystal Growth:

-

Dissolve the sterically hindered bromothiophene in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, hexane) to near saturation.

-

Employ a slow evaporation or slow cooling technique to encourage the formation of single crystals suitable for diffraction. High-quality crystals are typically clear and have well-defined facets.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Utilize a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Integrate the diffraction data to obtain a set of reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

-

Probing the Molecular Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For sterically hindered bromothiophenes, NMR can provide key insights into the through-space interactions and conformational dynamics influenced by the bulky substituents.

-

¹H NMR: The chemical shifts of the thiophene ring protons are sensitive to the electronic environment. Steric crowding can cause significant downfield or upfield shifts compared to unhindered analogues.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the bulky substituents and bromine atoms, provide information about the electronic structure.

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space correlations between protons that are close in proximity, providing direct evidence of the molecule's solution-phase conformation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the bromothiophene compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband-decoupled ¹³C NMR spectrum.

-

If desired, perform 2D experiments such as COSY, HSQC, HMBC, and NOESY to further elucidate the structure and connectivity.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Assign peaks to the corresponding atoms in the molecule based on chemical shifts, coupling patterns, and 2D correlations.

-

Case Study: 3,4-Dibromo-2,5-bis(triisopropylsilyl)thiophene

This molecule serves as an excellent example of a highly hindered bromothiophene. The bulky triisopropylsilyl (TIPS) groups at the 2- and 5-positions effectively shield the bromine atoms at the 3- and 4-positions. This steric protection enhances the molecule's stability and influences its reactivity in cross-coupling reactions.

Physical Properties of 3,4-Dibromo-2,5-bis(triisopropylsilyl)thiophene:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 118-120 °C. The relatively high melting point for a sterically hindered molecule suggests that despite the bulky groups, there are still effective intermolecular interactions in the solid state.

-

Solubility: As detailed in Table 2, it exhibits high solubility in nonpolar organic solvents.

-

Crystal Structure: X-ray diffraction studies would likely reveal a twisted conformation of the TIPS groups relative to the thiophene ring to minimize steric strain. The packing in the solid state would be dominated by van der Waals interactions between the bulky silyl groups.

Implications for Drug Development and Materials Science

The have profound implications for their practical applications:

-

Drug Development: The enhanced solubility in nonpolar environments can improve the bioavailability of drug candidates by facilitating their transport across lipid membranes. The steric bulk can also be used to fine-tune the binding affinity of a molecule to its biological target by controlling its conformational flexibility.

-

Materials Science: In organic electronics, the solubility and solid-state packing of these molecules are critical for achieving high-performance thin films for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The steric hindrance can be used to control the intermolecular π-π stacking, which is crucial for efficient charge transport.

Conclusion

The are a direct consequence of the interplay between the electronic nature of the thiophene ring and the steric demands of the bulky substituents. A comprehensive understanding of these properties, gained through techniques such as X-ray crystallography and NMR spectroscopy, is essential for the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science. This guide has provided a foundational overview and detailed experimental protocols to aid researchers in this endeavor.

References

-

Oakwood Chemical. (n.d.). 3-Bromo-2,5-di-tert-butylthiophene. Retrieved from [Link]

A Technical Guide to the Solubility of 3-Bromo-2-(tert-butyl)-5-methylthiophene in Organic Solvents

Introduction: The Synthetic Utility of Substituted Thiophenes

Substituted thiophenes are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The thiophene ring is a versatile scaffold found in numerous bioactive molecules. 3-Bromo-2-(tert-butyl)-5-methylthiophene, with its specific substitution pattern, offers a unique combination of steric and electronic properties, making it a valuable building block for creating complex molecular architectures.

A profound understanding of a compound's solubility is a critical, non-negotiable prerequisite for its effective application.[1] Solubility dictates the choice of reaction medium, influences reaction kinetics, is the basis for purification techniques like crystallization, and is a key parameter in formulation science. This guide addresses the solubility of this compound, providing both a predictive analysis and the practical tools for its experimental determination.

Physicochemical Profile of the Solute

To understand solubility, one must first understand the molecule itself. The structure of this compound provides clear indicators of its likely behavior in different solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₃BrS | PubChem[2] |

| Molecular Weight | 233.17 g/mol | PubChem (Computed)[2] |

| Calculated XLogP3 | 4.4 | PubChem (Computed)[2] |

| Polar Surface Area | 28.2 Ų | PubChem (Computed)[2] |

The molecule's structure is characterized by:

-

A Thiophene Ring: An aromatic, sulfur-containing heterocycle that contributes moderate polarity.

-

A Bromo Substituent: An electron-withdrawing group that increases the molecule's polarity and potential for dipole-dipole interactions.

-

A tert-Butyl Group: A large, sterically bulky, and highly nonpolar (lipophilic) group. This feature is expected to significantly influence solubility, favoring solvents that can accommodate its size and nonpolar nature.

-

A Methyl Group: A small, nonpolar alkyl group.

The high calculated XLogP3 value of 4.4 strongly suggests a preference for lipophilic (nonpolar) environments over aqueous ones.[2] The dominant feature is the large tert-butyl group, which will likely drive solubility in nonpolar to moderately polar solvents.

Theoretical Framework: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4] This concept is often summarized as "like dissolves like." To predict the solubility of this compound, we must consider the types of intermolecular forces it can engage in and match them with potential solvents.

-

Van der Waals Forces: The large, nonpolar tert-butyl and methyl groups will primarily interact through these weak, temporary dispersion forces. Nonpolar solvents like hexane and toluene are ideal for these interactions.[5]

-

Dipole-Dipole Interactions: The polar C-Br bond and the thiophene ring create a molecular dipole, allowing for interactions with polar solvents like dichloromethane and ethyl acetate.

-

Hydrogen Bonding: The solute itself lacks hydrogen bond donors (like O-H or N-H). It has a weak hydrogen bond acceptor (the sulfur atom), but it will not dissolve well in strong hydrogen-bonding solvents like water or methanol, which would require the disruption of their strong solvent-solvent hydrogen bonds.[5]

Based on this analysis, we can predict that the compound will exhibit the highest solubility in solvents that offer a balance of nonpolar character and moderate polarity.

Predictive Solubility Profile

While precise, experimentally-derived quantitative data is not widely published for this specific compound, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and the established behavior of similarly functionalized thiophenes.[6][7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity Index (P')[9][10] | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | 0.1 | High | The solvent's nonpolar nature effectively solvates the large tert-butyl and methyl groups. |

| Toluene | 2.4 | High | Aromatic stacking interactions with the thiophene ring and good solvation of alkyl groups. | |

| Polar Aprotic | Diethyl Ether | 2.8 | High | Moderate polarity and nonpolar character provide a balanced solvation environment. |

| Dichloromethane (DCM) | 3.1 | Very High | Its polarity is ideal for the C-Br and thiophene dipoles, while being non-protic. | |

| Tetrahydrofuran (THF) | 4.0 | Very High | Excellent solvent for a wide range of organic compounds due to its polarity and ether oxygen. | |

| Ethyl Acetate | 4.4 | Medium | Good balance of polarity, but may be slightly too polar for optimal solvation of the tert-butyl group. | |

| Acetone | 5.1 | Medium-Low | Increasing polarity starts to disfavor the large nonpolar moiety. | |

| Acetonitrile (MeCN) | 5.8 | Low | High polarity and strong dipole moment make it a poor match for the nonpolar parts of the solute. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar solvent, unlikely to effectively solvate the lipophilic tert-butyl group. | |

| Polar Protic | Isopropanol | 3.9 | Medium-Low | Hydrogen bonding of the solvent is not well-matched with the solute. |

| Ethanol | 4.3 | Low | Strong solvent-solvent hydrogen bonding network is difficult for the solute to disrupt. | |

| Methanol | 5.1 | Very Low | Similar to ethanol, but its higher polarity further reduces solubility. |

Experimental Protocol for Accurate Solubility Determination

For any critical application, predicted solubility must be confirmed by empirical measurement. The Isothermal Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic solubility of a solid in a liquid.[4][11] This protocol is designed to be self-validating and ensures that a true equilibrium is reached.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specified, constant temperature.

Materials & Apparatus

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Solutions: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture at a constant rate for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but validation is necessary.[4]

-

Equilibrium Validation (Critical Step): To ensure trustworthiness, sample the solutions at different time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium has been achieved.

-

Phase Separation: Once equilibrium is confirmed, stop agitation and allow the vials to rest in the thermostat for at least 2 hours for solids to settle. To ensure complete removal of undissolved solid, withdraw a sample from the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[12] This step is critical to avoid artificially high results from suspended microparticles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Dilute the filtered, saturated sample solution with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the original solubility (S) using the measured concentration (C_measured) and the dilution factor (DF). Report the final result in standard units such as mg/mL or mol/L at the specified temperature.

S = C_measured × DF

Visualized Workflows and Logic

Visual diagrams provide an at-a-glance understanding of complex processes and decision-making logic.

Experimental Workflow Diagram

The following diagram outlines the key steps of the shake-flask solubility determination method.

Caption: Decision tree for application-specific solvent selection.

Conclusion

While a comprehensive public database on the solubility of this compound is lacking, a strong predictive framework can be established from its molecular structure. The compound is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents such as hexane, toluene, dichloromethane, and THF, and poorly soluble in polar protic solvents like methanol and ethanol. For all process development, drug discovery, and formulation activities where precision is paramount, these predictions must be substantiated with rigorous experimental data. The detailed shake-flask protocol provided in this guide serves as a validated, trustworthy method for obtaining these critical values, empowering researchers to utilize this versatile synthetic building block to its full potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H13BrS | CID 12278341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. shodex.com [shodex.com]

- 11. uspnf.com [uspnf.com]

- 12. pubs.acs.org [pubs.acs.org]

Comparative Analysis: 2-tert-Butyl vs. 5-tert-Butyl Bromothiophene Isomers

The following technical guide details the structural, synthetic, and reactive differences between the regioisomers of tert-butyl bromothiophene.

Executive Summary

In the development of organic semiconductors and pharmaceuticals, the regiochemistry of substituted thiophenes dictates molecular topology, electronic conjugation, and reaction kinetics. The terms "2-tert-butyl" and "5-tert-butyl" bromothiophene often refer colloquially to the relative positioning of the bulky tert-butyl group and the reactive bromine atom on the thiophene ring.[1]

Strictly defined by IUPAC nomenclature, the two primary isomers of interest are:

-

2-Bromo-5-tert-butylthiophene (The "Linear" Isomer): The tert-butyl group is at position 5 relative to the bromine at position 2.[1] This is the thermodynamically favored, sterically unhindered product.

-

2-Bromo-3-tert-butylthiophene (The "Ortho" or "Hindered" Isomer): The tert-butyl group is at position 3, adjacent to the bromine at position 2.[1] This isomer exhibits extreme steric hindrance ("ortho effect").[1]

A third isomer, 2-Bromo-4-tert-butylthiophene , exists but is less common in direct synthesis comparisons.[1] This guide focuses on the critical distinction between the 2,5-isomer (open, reactive) and the 2,3-isomer (closed, hindered).

Structural & Steric Analysis

The tert-butyl group is a massive substituent (Cone Angle

2-Bromo-5-tert-butylthiophene (2,5-Isomer)[1]

-

Topology: Linear / Para-like.[1]

-

Steric Environment: The bromine atom is spatially isolated from the tert-butyl group. The C2–Br bond is accessible to metal catalysts (Pd, Ni) during cross-coupling.

-

Electronic Effect: The tert-butyl group at C5 exerts a weak inductive (+I) effect, slightly increasing the electron density at C2, making the C–Br bond prone to oxidative addition.

2-Bromo-3-tert-butylthiophene (2,3-Isomer)[1]

-

Topology: Angular / Ortho.[1]

-

Steric Environment: The bromine atom is "sandwiched" between the sulfur atom and the bulky tert-butyl group.

-

The "Buttressing" Effect: The rigid tert-butyl group forces the bromine atom out of the plane or distorts the ring geometry, significantly retarding reactions that require approach to the C–Br bond (e.g., S_NAr or oxidative addition).

Table 1: Physical & Structural Comparison

| Feature | 2-Bromo-5-tert-butylthiophene | 2-Bromo-3-tert-butylthiophene |

| Substitution Pattern | 2,5 (Para-like) | 2,3 (Ortho) |

| Steric Hindrance at Br | Low | Very High |

| Synthesis Difficulty | Low (Direct Bromination) | High (Requires Directed Lithiation) |

| Major Use | Linear Polymers, End-capping | Steric control, Backbone twisting |

| NMR ( | Two doublets (or d/m) ~6.5-6.8 ppm | Doublet at ~6.9 ppm, Doublet at ~7.2 ppm |

Synthetic Pathways

The synthesis of these isomers is governed by the directing effects of the tert-butyl group on the thiophene ring.

Synthesis of the 2,5-Isomer

The bulky tert-butyl group at C2 blocks the C3 position (ortho) and directs electrophilic substitution to the C5 position (alpha).

-

Reagent: NBS (N-Bromosuccinimide) or Br

.[1][3] -

Mechanism: Electrophilic Aromatic Substitution (S_EAr).[1]

-

Selectivity: >95% selectivity for the 5-position.[1]

Synthesis of the 2,3-Isomer

Direct bromination of 3-tert-butylthiophene typically yields a mixture of the 2-bromo (adjacent to S) and 5-bromo isomers, often favoring the 2-position due to electronic activation by the sulfur, despite the steric clash.[1] However, to obtain pure 2-bromo-3-tert-butylthiophene, low-temperature lithiation is preferred.[1]

-

Precursor: 3-tert-butylthiophene.[1]

-

Reagent: 1) n-BuLi, -78°C (Kinetic control); 2) Br

or CBr -

Mechanism: Lithium-Halogen Exchange / Directed Ortho Lithiation.[1]

Visualization: Synthetic Divergence

Figure 1: Synthetic divergence showing how starting material and conditions dictate the isomeric outcome.[1] The green node represents the thermodynamically favored linear isomer; the red node represents the sterically hindered isomer.

Reactivity Profile & Applications

Cross-Coupling (Suzuki/Stille)[1]

-

2,5-Isomer: Reacts rapidly.[1] The C–Br bond is exposed.[4] Ideal for creating linear polythiophenes or extending conjugation length.[1]

-

2,3-Isomer: Reacts sluggishly. The tert-butyl group blocks the approach of the Palladium(0) catalyst, making the oxidative addition step the rate-determining bottleneck. High-energy catalysts (e.g., Pd(PtBu

)

Polymerization Behavior

In Grignard Metathesis (GRIM) polymerization:

-

2,5-Isomer: Promotes Head-to-Tail (HT) coupling if the monomer is asymmetric.[1] However, since the t-butyl group is symmetric relative to the connection points in a polymer backbone, it creates a linear chain with high solubility.

-

2,3-Isomer: Induces Head-to-Head (HH) defects or steric twists.[1] This is often used deliberately to break conjugation length (blue-shift absorption) or to prevent π-stacking aggregation in solution.[1]

Experimental Protocol: Distinguishing Isomers via NMR

To distinguish the isomers, look for the coupling constants (

-

2-Bromo-5-tert-butylthiophene:

-

Signals: Two doublets with a coupling constant

Hz (typical for 3,4-protons). -

Shift: The protons are at positions 3 and 4. The H3 (ortho to Br) is deshielded relative to H4.

-

-

2-Bromo-3-tert-butylthiophene:

-

Signals: Two doublets with a coupling constant

Hz (typical for 4,5-protons). -

Shift: The protons are at positions 4 and 5.[5] The H5 (adjacent to S) is typically more deshielded (

ppm) than H4.

-

References

-

Regioselective Bromin

-

Synthesis and Reactions of Halo-substituted Alkylthiophenes

- Source: James Cook University ResearchOnline

- Context: Comprehensive review on the synthesis of bromothiophenes and the influence of steric groups on yield and regioselectivity.

-

URL:[1]

-

Steric Effects in Thiophene Polymeriz

-

Nomencl

Sources

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]

- 5. m.youtube.com [m.youtube.com]

Advanced Safety & Application Profiling of 3-Bromo-2-(tert-butyl)-5-methylthiophene in Pharmaceutical Synthesis

Executive Summary: Beyond the Standard SDS

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic framework that dictates laboratory workflows. 3-Bromo-2-(tert-butyl)-5-methylthiophene (CAS: 36880-45-2) is a highly specialized, sterically encumbered heterocyclic building block. While standard Safety Data Sheets (SDS) classify it broadly as an irritant, they fail to explain why it behaves the way it does in a drug discovery setting. This technical whitepaper bridges that gap, synthesizing its physicochemical hazards with field-proven synthetic protocols, ensuring that both scientific integrity and operational safety are maintained at the bench.

Physicochemical Profiling & Mechanistic Toxicology

To handle this compound safely and effectively, we must first understand its physical properties and how they drive its toxicological profile.

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication for Handling & Synthesis |

| Molecular Weight | 233.17 g/mol | Optimal mass for fragment-based drug design (FBDD)[1]. |

| XLogP3 | 4.4 | Highly lipophilic; readily penetrates standard nitrile gloves over time[1]. |

| TPSA | 28.2 Ų | Low polarity; necessitates non-polar organic solvents (e.g., THF, Toluene)[1]. |

| Monoisotopic Mass | 231.99213 Da | Crucial for HRMS validation during reaction monitoring[1]. |

Hazard Causality: Standard GHS labeling identifies this compound as a skin and eye irritant. Mechanistically, this is driven by its high lipophilicity (XLogP3 = 4.4), as detailed in the [1]. If exposed to unprotected skin, the molecule rapidly partitions into the lipid bilayers of the stratum corneum. Once integrated, the bulky tert-butyl group disrupts localized lipid packing, inducing cellular inflammation. Furthermore, while the C-Br bond is sterically hindered, it remains a reactive electrophilic center that can undergo slow, irreversible alkylation with biological thiols (e.g., glutathione) under physiological conditions, triggering oxidative stress pathways.

Reactivity Profile: Navigating Steric Bulk in Drug Discovery

In pharmaceutical synthesis, bromothiophenes are highly versatile substrates for carbon-carbon bond formation[2]. However, the massive steric shielding provided by the C2 tert-butyl group fundamentally alters its reactivity.

A. Sterically Hindered Suzuki-Miyaura Coupling Bromothiophenes are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling, a staple in drug discovery[2]. Yet, traditional catalysts like Pd(PPh3)4 often fail with this specific scaffold. The causality is steric: the bulky triphenylphosphine ligands clash with the adjacent tert-butyl group during the critical oxidative addition step. To bypass this, we must employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos). The electron-rich nature of SPhos accelerates oxidative addition, while its structural flexibility accommodates the steric bulk.

B. Halogen-Metal Exchange and the "Halogen Dance" When treated with strong bases, bromothiophenes are notorious for undergoing a base-induced halogen migration known as the [3]. If this compound is treated with n-butyllithium at ambient temperatures, the initial halogen-metal exchange at C3 can rapidly equilibrate to form a complex mixture of polybrominated and isomerized products[3]. Recent advances demonstrate that using can stabilize the resulting thienyl anion, preventing unwanted scrambling[4]. To ensure complete regiocontrol during standard lithiation, cryogenic temperatures (-78°C) are strictly required.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following workflows integrate safety and synthetic efficacy.

Protocol 1: Safe Handling & Cryogenic Halogen-Metal Exchange

Objective: Generate the highly reactive thienyllithium intermediate safely without triggering the Halogen Dance[3].

-

Preparation & PPE: Don double-layered nitrile gloves (due to LogP 4.4 skin penetration risk) and a chemically resistant lab coat. Conduct all work in a high-flow fume hood.

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Thienyllithium species react violently with atmospheric moisture and oxygen, leading to protodehalogenation and potential fire hazards.

-

Reagent Loading: Dissolve 1.0 mmol of this compound in 5.0 mL of anhydrous THF. Cool the solution to strictly -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

-

Self-Validation Check: The solution should transition to a pale yellow color. To validate successful exchange without scrambling, withdraw a 0.1 mL aliquot, quench immediately in D2O, and analyze via GC-MS. The presence of a single deuterated peak at m/z 155 confirms regioselective lithiation.

-

Electrophile Trapping & Quenching: Add the desired electrophile. Upon completion, quench the reaction slowly with a saturated aqueous NH₄Cl solution at -78°C before warming to room temperature.

Protocol 2: Sterically Accommodated Suzuki-Miyaura Coupling

Objective: Achieve >90% conversion to the cross-coupled product despite the C2 tert-butyl steric clash.

-

Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in a reaction vial. Causality: The 1:4 Pd to ligand ratio ensures complete formation of the active monomeric L-Pd(0) species, which is essential for penetrating the steric shield of the substrate.

-

Reaction Assembly: Add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 5 mL). Seal the vial.

-

Heating & Validation: Heat to 90°C for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the monoisotopic mass peak at 231.99 Da[1] and the emergence of the product mass confirms successful oxidative addition and reductive elimination.

Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, synthetic pathway selection, and safety controls.

Caption: Workflow for the safe handling and synthetic application of this compound.

References

-

This compound | C9H13BrS | CID 12278341 - PubChem. Source: nih.gov. URL: [Link]

-

Halogen dance rearrangement - Wikipedia. Source: wikipedia.org. URL: [Link]

-

Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes - ACS Publications. Source: acs.org. URL: [Link]

Sources

molecular weight and formula of C9H13BrS thiophene derivatives

Technical Whitepaper: Structural Characterization and Synthetic Utility of C9H13BrS Thiophene Derivatives

Abstract

This technical guide provides a comprehensive analysis of C9H13BrS thiophene derivatives, specifically focusing on 2-bromo-3-pentylthiophene and its regioisomers. These compounds serve as critical intermediates in the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) for organic photovoltaics and as bioisosteres in medicinal chemistry. This document details the molecular weight calculations, precise synthetic protocols using N-Bromosuccinimide (NBS), and self-validating analytical workflows utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Part 1: Molecular Identity & Isomerism

The molecular formula C9H13BrS represents a mono-brominated thiophene ring substituted with a saturated five-carbon alkyl chain (or equivalent branched alkyls).

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical due to the unique isotopic signature of bromine.

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution | Monoisotopic Mass ( |

| Carbon (C) | 9 | 12.011 | 108.099 | 108.00000 |

| Hydrogen (H) | 13 | 1.008 | 13.104 | 13.10179 |

| Sulfur (S) | 1 | 32.06 | 32.060 | 31.97207 |

| Bromine (Br) | 1 | 79.904 | 79.904 | 78.91834 |

| Total | 233.17 g/mol | 231.99 Da |

Structural Isomers of Interest

While multiple isomers exist, two are chemically significant for material science and drug discovery:

-

2-Bromo-3-pentylthiophene (Target A): The "Head-to-Tail" monomer precursor. The bromine is adjacent to the alkyl chain (C2 position), allowing for regioregular polymerization.

-

2-Bromo-4-pentylthiophene (Target B): Often a byproduct or specific target for "Tail-to-Tail" couplings.

-

2-(3-Bromopropyl)-5-ethylthiophene: A linear isomer often used as a linker in functionalized surfaces.

Part 2: Synthetic Pathways & Causality

The synthesis of C9H13BrS from 3-pentylthiophene requires high regioselectivity. The use of elemental bromine (

Recommended Reagent: N-Bromosuccinimide (NBS).[1]

Causality: NBS provides a slow, controlled release of the bromonium ion (

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 2-bromo-3-pentylthiophene.

Reagents:

-

3-Pentylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: 1:1 mixture of Chloroform (

) and Acetic Acid ( -

Quench: Sodium Bicarbonate (

) and Sodium Thiosulfate (

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions induced by light), dissolve 3-pentylthiophene in

/ -

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature enhances regioselectivity for the C2 position over C5.

-

Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once; this prevents localized high concentrations of brominating agent.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (Hexanes eluent).

-

Quench: Pour mixture into ice water. Neutralize with saturated

(removes acetic acid) and wash with 10% -

Extraction: Extract with Dichloromethane (DCM) x3. Dry organic layer over

.[1] -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or silica gel column chromatography (100% Hexanes).

Synthesis Logic Diagram

Figure 1: Decision tree for the regioselective synthesis of C9H13BrS, highlighting the causality behind using NBS to favor the 2-position substitution.

Part 3: Analytical Characterization (Validation)

Trustworthiness in chemical synthesis relies on self-validating spectral data. For C9H13BrS, Mass Spectrometry and NMR provide definitive proof of structure.

Mass Spectrometry: The Isotope Rule

Bromine has two stable isotopes:

-

Validation Check: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.

-

M+ Peak (232 m/z): Contains

. -

M+2 Peak (234 m/z): Contains

.

-

-

Interpretation: If the M+2 peak is absent or <5% intensity, the product is not brominated. If the pattern is 1:2:1 (M, M+2, M+4), you have formed the dibromo impurity (

).

Nuclear Magnetic Resonance ( -NMR)

The position of the bromine is confirmed by the coupling pattern of the remaining aromatic protons.

-

2-Bromo-3-pentylthiophene:

-

The alkyl group at C3 blocks coupling between C2 and C3.

-

Remaining protons are at C4 and C5.

-

Signal: Two doublets (d) in the aromatic region (

6.8 - 7.2 ppm) with a coupling constant

-

-

2-Bromo-4-pentylthiophene:

-

Protons are at C3 and C5.

-

Signal: Two doublets with a smaller meta-coupling constant (

) or two singlets depending on resolution.

-

Characterization Workflow Diagram

Figure 2: Analytical logic flow for distinguishing the correct brominated isomer using isotope patterns and NMR coupling constants.

Part 4: Applications in Research

Materials Science: Conductive Polymers

The primary utility of 2-bromo-3-pentylthiophene is as a monomer for Poly(3-pentylthiophene) .

-

GRIM Polymerization: The C9H13BrS monomer undergoes Grignard Metathesis (GRIM). The bromine atom is the site of oxidative addition for the Nickel catalyst.

-

Regioregularity: High purity of the 2-bromo isomer (>98%) is required to ensure Head-to-Tail (HT) coupling, which maximizes

-orbital overlap and conductivity in the final polymer film.

Medicinal Chemistry: Bioisosteres

In drug design, the thiophene ring is often used as a bioisostere for a phenyl ring to improve metabolic stability or lipophilicity. The C5-pentyl chain adds significant lipophilicity (increasing LogP), facilitating membrane permeability.

References

-

PubChem. 2-(3-Bromopropyl)-5-ethylthiophene (Compound Summary). National Library of Medicine. [Link]

-

McCullough, R. D., et al. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules (ACS Publications). [Link]

-

Kirsch, G. Synthesis and Reactions of Halo-substituted Alkylthiophenes. Current Organic Chemistry. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). [Link]

Sources

Introduction: The Strategic Value of the tert-Butyl Group in Thiophene Chemistry

An In-depth Technical Guide to tert-Butyl Substituted Thiophene Building Blocks

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the architecture of functional organic materials and pharmaceuticals.[1][2] Its electron-rich nature and structural similarity to benzene have made it a privileged scaffold in fields ranging from organic electronics to medicinal chemistry.[3] However, the strategic functionalization of the thiophene ring is paramount to unlocking its full potential. Among the vast arsenal of chemical substituents, the tert-butyl group holds a unique and powerful position.

The introduction of a tert-butyl group is not a trivial modification; it is a deliberate design choice that imparts a confluence of beneficial steric and electronic properties.[4][5] Its significant steric bulk can prevent undesirable intermolecular interactions such as π-π stacking, which dramatically enhances the solubility of conjugated polymers and small molecules in common organic solvents—a critical factor for solution-based processing of electronic devices.[5][6] Furthermore, this steric hindrance provides kinetic stability, protecting the thiophene core from degradation and influencing the solid-state morphology of materials.[4][7] Electronically, the tert-butyl group acts as a weak electron-donating group, subtly tuning the HOMO/LUMO energy levels of the system.[5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to explain the causality behind synthetic choices and to illuminate the structure-property relationships that make tert-butyl substituted thiophenes such versatile and indispensable building blocks.

PART 1: Synthesis of tert-Butyl Substituted Thiophene Building Blocks

The synthesis of tert-butyl substituted thiophenes can be approached in two primary ways: by constructing the thiophene ring with the tert-butyl group already incorporated, or by adding the tert-butyl group to a pre-existing thiophene ring. More commonly, a substituted thiophene is used as a platform for further elaboration through cross-coupling or functionalization reactions.

Key Synthetic Strategies

-

Direct Metalation and Functionalization: One of the most powerful methods for elaborating on a simple tert-butyl thiophene core is through direct metalation, typically using organolithium reagents like n-butyllithium (n-BuLi).[3][8] The acidity of the protons on the thiophene ring allows for regioselective deprotonation, creating a potent thienyllithium nucleophile. This intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, halogens, boronic esters) to install other functional groups, paving the way for further reactions. The choice of solvent can be critical; for instance, using methyl t-butyl ether (MTBE) over tetrahydrofuran (THF) can prevent side reactions and simplify work-up.[8]

-

Gewald Reaction: For the synthesis of highly substituted aminothiophenes, the Gewald reaction is an efficient multicomponent approach.[2][9] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[3][10] By choosing a ketone bearing a tert-butyl group, this substituent can be precisely placed on the resulting thiophene ring. This method is particularly valuable for generating libraries of compounds for drug discovery.[10]

-

Cross-Coupling Reactions: Halogenated tert-butyl thiophenes are workhorse building blocks for constructing complex π-conjugated systems. These intermediates readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[11][12] This allows for the modular assembly of oligothiophenes, donor-acceptor molecules, and polymers with precisely controlled structures for applications in organic electronics.

Synthetic Workflow Diagram

Caption: Key synthetic pathways to functionalized t-Bu thiophenes.

Experimental Protocol: Synthesis of 4-Bromo-3-(tert-butyl)-2-thiophenecarboxylic Acid

This protocol details a representative synthesis of a versatile building block using the direct metalation strategy.

Step 1: Synthesis of 3-(tert-butyl)thiophene

-

To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the mixture at 0 °C for 1 hour.

-

Add tert-butyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(tert-butyl)thiophene.

Step 2: Double Lithiation and Carboxylation/Bromination

-

To a solution of 3-(tert-butyl)thiophene (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the resulting dianion solution back to -78 °C.

-

Bubble dry CO₂ gas through the solution for 1 hour, then allow it to warm to room temperature.

-